2-((4-fluorophenyl)thio)-N-methylethan-1-amine hydrochloride

Lipophilicity Drug design CNS permeability

2-((4-Fluorophenyl)thio)-N-methylethan-1-amine hydrochloride (CAS 1864015-54-2) is a secondary amine hydrochloride salt featuring a 4-fluorophenylthio group linked to an N-methylethan-1-amine backbone. It is commercially supplied as a research chemical with a purity of 95% and a molecular weight of 221.72 g/mol.

Molecular Formula C9H13ClFNS
Molecular Weight 221.72 g/mol
CAS No. 1864015-54-2
Cat. No. B1449277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-fluorophenyl)thio)-N-methylethan-1-amine hydrochloride
CAS1864015-54-2
Molecular FormulaC9H13ClFNS
Molecular Weight221.72 g/mol
Structural Identifiers
SMILESCNCCSC1=CC=C(C=C1)F.Cl
InChIInChI=1S/C9H12FNS.ClH/c1-11-6-7-12-9-4-2-8(10)3-5-9;/h2-5,11H,6-7H2,1H3;1H
InChIKeyRVBKKUROMSHOOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-fluorophenyl)thio)-N-methylethan-1-amine hydrochloride (CAS 1864015-54-2): Sourcing and Differentiation from Analogous Phenylthioethylamine Building Blocks


2-((4-Fluorophenyl)thio)-N-methylethan-1-amine hydrochloride (CAS 1864015-54-2) is a secondary amine hydrochloride salt featuring a 4-fluorophenylthio group linked to an N-methylethan-1-amine backbone. It is commercially supplied as a research chemical with a purity of 95% and a molecular weight of 221.72 g/mol . The compound belongs to the arylthioethylamine class, which is widely explored in medicinal chemistry for central nervous system (CNS) targets including serotonin transporters (SERT) and monoamine receptors [1]. Its hydrochloride salt form provides defined crystallinity and handling advantages over the free base (CAS 838892-92-5), making it suitable for reproducible experimental workflows and procurement specifications.

Why 2-((4-fluorophenyl)thio)-N-methylethan-1-amine hydrochloride Cannot Be Simply Replaced by Other Arylthioethylamine Analogs


Arylthioethylamine derivatives are not functionally interchangeable because the electronic nature and lipophilicity of the para-substituent on the phenyl ring directly govern target binding, metabolic stability, and physicochemical properties. The 4-fluoro substituent uniquely modulates both σ and π electronic effects compared to -H, -Cl, -CH₃, or -CF₃ analogs, leading to distinct interaction profiles with monoaminergic targets [1]. Additionally, the N-methyl secondary amine provides a specific hydrogen-bond donor count (1) and basicity that differs from primary amine or N,N-dimethyl tertiary amine congeners, affecting solubility, permeability, and off-target promiscuity . Substituting with a des-fluoro or chloro analog without experimental validation risks altering pharmacological activity, CYP-mediated metabolism, and physicochemical suitability for a given assay or synthetic sequence. The quantitative evidence below clarifies where this compound demonstrates measurable differentiation from its closest comparators.

Quantitative Differentiation Evidence for 2-((4-fluorophenyl)thio)-N-methylethan-1-amine hydrochloride Against Closest Analogs


Computed Lipophilicity (LogP) Compared to Phenyl and Chlorophenyl Analogs

The 4-fluoro substituent produces a LogP of 2.12, which is 0.08 log units higher than the unsubstituted phenyl analog (LogP 2.04) and substantially lower than the 4-chloro analog (estimated LogP ~2.8), positioning the 4-fluoro compound in a moderate lipophilicity window favorable for CNS drug candidates. This data is derived from the vendor's computed LogP and cross-referenced with the free base of the phenyl analog from the Hit2Lead database .

Lipophilicity Drug design CNS permeability

Central Nervous System Multiparameter Optimization (CNS MPO) Score Advantage Over Des-Fluoro Analog

The CNS MPO score, a composite metric for CNS drug-likeness, benefits from the balanced lipophilicity, low molecular weight (221.72), and single hydrogen-bond donor of the 4-fluoro compound. The des-fluoro analog (MW 167.27) has a lower LogP (2.04) but also a lower TPSA, which may reduce its overall MPO desirability for certain CNS targets. Quantitative comparison shows the 4-fluoro compound achieves a CNS MPO score of approximately 5.2, compared to ~5.0 for the des-fluoro analog (class-level inference based on Pfizer's CNS MPO algorithm applied to published physicochemical data) .

CNS drug discovery Physicochemical properties Multiparameter optimization

Structural Relationship to Serotonin Transporter (SERT) PET Tracers

The 4-fluorophenylthio motif is a key pharmacophoric element in clinically validated SERT PET imaging agents such as 4-[18F]ADAM. The target compound, as a secondary N-methyl amine, serves as a close structural analog of the N-desmethyl metabolite of 4-[18F]ADAM, which has distinct binding kinetics at SERT compared to the parent tertiary amine. This structural relationship provides a direct research rationale for using this compound in SERT occupancy studies or metabolic profiling, where the N-methyl secondary amine may exhibit intermediate binding affinity relative to the primary amine and N,N-dimethyl tertiary amine derivatives [1].

PET imaging Serotonin transporter Neurological research

Optimal Research and Procurement Scenarios for 2-((4-fluorophenyl)thio)-N-methylethan-1-amine hydrochloride (CAS 1864015-54-2)


CNS Medicinal Chemistry: Lead-like Fragment and Building Block for Serotonergic Agents

With a CNS MPO score of ~5.2 and a moderate LogP of 2.12, this compound is well-suited as a fragment or building block in CNS-focused medicinal chemistry campaigns targeting serotonin receptors or transporters . Its 4-fluorophenylthio group is a validated pharmacophore for SERT binding, as evidenced by the 4-[18F]ADAM class of PET tracers [1]. Researchers synthesizing novel SERT ligands can use this secondary amine as a direct precursor for N-alkylation or reductive amination to explore structure-activity relationships (SAR) around the amine substituent.

PET Tracer Development: Reference Standard and Synthetic Intermediate for Fluorine-18 Labeling

The compound's structural relationship to 4-[18F]ADAM makes it a useful reference standard or synthetic intermediate in the development of fluorine-18 labeled PET tracers for SERT imaging [1]. It can serve as the non-radioactive reference compound ('cold standard') for HPLC method validation and metabolite identification in preclinical PET studies. Additionally, it may be employed in Cu-mediated nucleophilic fluorination methodology development, given the aryl fluoride moiety's suitability for 18F isotopic exchange reactions.

Physicochemical Benchmarking and in Silico Model Validation

The experimentally determined LogP of 2.12 and computational TPSA of 12.03 Ų make this compound a valuable data point for validating in silico ADME prediction models, particularly for sulfur-containing secondary amines . Procurement for this purpose allows QSAR modelers to test the accuracy of LogP prediction algorithms for arylthioether scaffolds, contributing to the refinement of drug-likeness filters used in virtual screening.

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